molecular formula C12H19NO6 B12985804 1-[(Tert-butoxy)carbonyl]-4-(methoxycarbonyl)pyrrolidine-2-carboxylic acid

1-[(Tert-butoxy)carbonyl]-4-(methoxycarbonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B12985804
M. Wt: 273.28 g/mol
InChI Key: XNWGFGIBQNUHIM-UHFFFAOYSA-N
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Description

1-[(Tert-Butoxy)Carbonyl]-4-(Methoxycarbonyl)Pyrrolidine-2-Carboxylic Acid is a pyrrolidine-based compound featuring two key functional groups:

  • A tert-butoxycarbonyl (Boc) group at position 1, commonly used as a protective group in peptide synthesis to shield amines during reactions.
  • A methoxycarbonyl ester at position 4, which enhances lipophilicity and can serve as a prodrug moiety or intermediate for further derivatization.

This compound is structurally characterized by its bicyclic pyrrolidine core, with stereochemistry (commonly 2S,4R in analogs) influencing its biological and chemical behavior . Its applications span pharmaceutical intermediates, peptidomimetics, and organic synthesis.

Properties

Molecular Formula

C12H19NO6

Molecular Weight

273.28 g/mol

IUPAC Name

4-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H19NO6/c1-12(2,3)19-11(17)13-6-7(10(16)18-4)5-8(13)9(14)15/h7-8H,5-6H2,1-4H3,(H,14,15)

InChI Key

XNWGFGIBQNUHIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)C(=O)OC

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Protection

A common starting material is 5-methyl-2-((tert-butyloxycarbonyl)amino)pentanedioate or related amino acid derivatives. The nitrogen is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of catalysts such as 4-dimethylaminopyridine (DMAP) or triethylamine in solvents like tertiary butanol or methanol. This step is typically performed at room temperature (around 25–30°C) overnight, yielding Boc-protected intermediates with high efficiency (82–92% yield).

Formation of the Pyrrolidine Ring and Introduction of Methoxycarbonyl Group

The cyclization to form the pyrrolidine ring and introduction of the methoxycarbonyl group at the 4-position is achieved via lithiation and subsequent acylation:

  • A strong base such as n-butyllithium (nBuLi) or lithium diisopropylamide (LDA) is added under nitrogen atmosphere at low temperatures (-78°C).
  • The Boc-protected amino acid ester is treated with the base in tetrahydrofuran (THF).
  • Formic pivalic anhydride or formic acetic anhydride is added dropwise to maintain low temperature and promote selective acylation.
  • The reaction mixture is stirred at -78°C for several hours, then warmed to 5°C.
  • Quenching is done with acetic acid and water, followed by extraction with ethyl acetate.
  • The crude product is purified by column chromatography to yield the Boc-protected 4-methoxycarbonyl pyrrolidine intermediate with yields ranging from 75% to 90%.

Deprotection and Final Acid Formation

  • The Boc-protected intermediate is dissolved in methylene chloride and cooled to 5°C.
  • Trifluoroacetic acid (TFA) is added to remove the Boc protecting group under mild conditions (stirring for 4 hours at 25°C).
  • After concentration and aqueous workup, the product is purified by column chromatography.
  • Hydrolysis of the methyl ester to the free carboxylic acid at the 4-position is performed by stirring with lithium hydroxide (LiOH) in a mixture of water and THF at room temperature overnight.
  • Acidification of the aqueous phase to pH 3 and extraction with ethyl acetate yields the final 1-[(tert-butoxy)carbonyl]-4-(methoxycarbonyl)pyrrolidine-2-carboxylic acid in near quantitative yield (up to 100%).

Alternative Methylation Method

An alternative methylation method involves:

  • Starting from (R,R)-4-hydroxy-pyrrolidine-1,2-dicarboxylic acid tert-butyl ester.
  • Reacting with methyl iodide (CH3I) and sodium hydride (NaH) in tetrahydrofuran (THF) at low temperature (273 K).
  • The reaction mixture is warmed overnight to room temperature.
  • Workup involves aqueous acid and salt addition, followed by separation and drying to yield the methylated product.
  • Crystallization from methanol affords pure crystals suitable for structural analysis.

Reaction Conditions and Yields Summary Table

Step Reagents/Conditions Temperature Solvent Yield (%) Notes
Boc Protection Di-tert-butyl dicarbonate, DMAP or triethylamine 25–30°C, overnight Tertiary butanol or methanol 82–92 High selectivity, mild conditions
Lithiation and Acylation nBuLi or LDA, formic pivalic/acetic anhydride -78°C to 5°C THF 75–90 Low temperature critical for selectivity
Boc Deprotection Trifluoroacetic acid 5°C to 25°C, 4 h Methylene chloride Mild deprotection
Ester Hydrolysis LiOH, water/THF 25°C, overnight Water/THF ~100 Complete conversion to acid
Alternative Methylation CH3I, NaH 273 K to 293 K THF Used for methylation of hydroxy precursor

Research Findings and Advantages

  • The described methods use relatively inexpensive and readily available reagents.
  • The reactions proceed under mild conditions, preserving stereochemistry and minimizing side reactions.
  • The use of low temperatures during lithiation and acylation steps is crucial for high selectivity and yield.
  • The Boc protecting group is stable under lithiation conditions but easily removed under acidic conditions.
  • The final product is obtained in high purity, suitable for further synthetic applications in pharmaceutical intermediates.

Chemical Reactions Analysis

Types of Reactions

1-[(Tert-butoxy)carbonyl]-4-(methoxycarbonyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to yield corresponding oxidized products.

    Reduction: Reduction reactions can be performed to remove the Boc protecting group, revealing the free amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce free amines.

Scientific Research Applications

Medicinal Chemistry

1-[(Tert-butoxy)carbonyl]-4-(methoxycarbonyl)pyrrolidine-2-carboxylic acid plays a significant role in drug development, particularly in the synthesis of peptide-based therapeutics. Its structure allows for the incorporation of bioactive motifs into larger peptides or proteins, enhancing their pharmacological properties.

Case Study : Research has shown that derivatives of this compound can exhibit improved binding affinities to specific biological targets, making them candidates for further development as pharmaceuticals targeting diseases such as cancer and metabolic disorders.

Organic Synthesis

This compound serves as an important building block in organic synthesis due to its functional groups that can undergo further transformations. It can be utilized in:

  • Coupling Reactions : It can be reacted with various nucleophiles to form complex molecules.
  • Synthesis of Natural Products : Many natural products can be synthesized using this compound as a precursor, facilitating the study of their biological activities.

Materials Science

In materials science, the compound can be used to create polymeric materials with specific properties. Its functional groups allow for:

  • Cross-linking Agents : It can act as a cross-linking agent in the formation of hydrogels or other polymeric networks.
  • Nanomaterials : Research indicates potential applications in creating nanomaterials for drug delivery systems.

Data Table of Applications

Application AreaDescriptionExample Use Cases
Medicinal ChemistryBuilding block for peptide synthesisDevelopment of cancer therapeutics
Organic SynthesisFunctional group transformationsSynthesis of complex organic molecules
Materials ScienceCross-linking agent for polymersFormation of hydrogels
NanotechnologyCreation of nanomaterials for drug deliveryTargeted delivery systems

Mechanism of Action

The mechanism of action of 1-[(Tert-butoxy)carbonyl]-4-(methoxycarbonyl)pyrrolidine-2-carboxylic acid involves its role as a protecting group. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The compound can be selectively deprotected under acidic conditions, revealing the free amine for further reactions. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues at Position 4

The substituent at position 4 significantly impacts reactivity, solubility, and biological activity. Key analogs include:

Compound Name Substituent at Position 4 Molecular Weight Key Properties/Applications Reference
Target Compound Methoxycarbonyl ~245.27 (calc.) Lipophilic ester; prodrug potential, peptide intermediate
(2S,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid Methoxy 245.27 Higher polarity than target; reduced lipophilicity
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(prop-2-ynyl)pyrrolidine-2-carboxylic acid Propargyl (alkyne) 253.29 Click chemistry applications; reactive for bioconjugation
(2S,4R)-1-[(tert-Butoxy)carbonyl]-4-(hydroxymethyl)pyrrolidine-2-carboxylic acid Hydroxymethyl 245.27 Increased hydrophilicity; suited for water-soluble prodrugs
(2S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid Phenyl 291.34 Enhanced steric bulk; potential CNS-targeting applications
Key Observations:
  • Methoxycarbonyl vs. Methoxy : The ester group in the target compound increases lipophilicity (logP ~1.5 estimated) compared to the methoxy analog, favoring membrane permeability .
  • Propargyl Group : Alkyne functionality enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a staple in bioconjugation .
  • Hydroxymethyl : Polar group improves aqueous solubility (e.g., >50 mg/mL in water for analogs), critical for IV formulations .

Positional Isomers and Stereochemical Variants

Compounds with substituents at position 5 or differing stereochemistry exhibit distinct properties:

Compound Name Substituent Position Stereochemistry Key Differences Reference
1-[(tert-butoxy)carbonyl]-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid Position 5 Not specified Altered steric effects; potential for divergent receptor binding
(2S,4S)-1-(tert-Butoxycarbonyl)-4-hydroxyproline Position 4 (hydroxy) 2S,4S Hydroxy group enables hydrogen bonding; collagen mimicry applications
Key Observations:
  • Stereochemistry : (2S,4R) vs. (2S,4S) configurations in hydroxyproline analogs affect secondary structure in peptides .
Key Observations:
  • Deprotection Efficiency : Trifluoroacetic acid (TFA) is widely used for Boc removal, with yields >85% in optimized conditions .
  • Ester Hydrolysis : Methoxycarbonyl groups may require harsher conditions (e.g., LiOH) compared to hydroxymethyl analogs .

Biological Activity

1-[(Tert-butoxy)carbonyl]-4-(methoxycarbonyl)pyrrolidine-2-carboxylic acid, also known by its IUPAC name (2S,4S)-1-[(tert-butoxy)carbonyl]-4-(methoxycarbonyl)pyrrolidine-2-carboxylic acid, is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a pyrrolidine ring that is functionalized with both tert-butoxy and methoxycarbonyl groups, which may influence its interaction with biological targets.

  • Molecular Formula : C12H19NO6
  • Molecular Weight : 273.29 g/mol
  • CAS Number : 1643468-69-2
  • Purity : 97% .

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various molecular targets, including enzymes and receptors. Research indicates that it may exhibit significant pharmacological effects, particularly in the context of drug development for treating various diseases.

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases characterized by dysregulated metabolism.
  • Receptor Binding : It may bind to specific receptors, modulating their activity and influencing physiological responses.
  • Antiviral Properties : Preliminary studies suggest potential antiviral activity, making it a candidate for further investigation in antiviral drug development .

Case Studies

  • Inhibition Studies :
    • A study indicated that at concentrations around 50 μM, the compound demonstrated approximately 50% inhibition of a specific target enzyme (CPG2), suggesting its potential as a therapeutic agent against pathogens utilizing the type III secretion system .
    • Further research is required to elucidate the full spectrum of its inhibitory effects on various enzymes.
  • Antiviral Activity :
    • Investigations into the antiviral properties of similar compounds have shown promising results, with some derivatives exhibiting significant activity against viral infections. The structure of this compound may confer similar benefits .

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
(2S,4S)-4-(methoxymethyl)-1-tert-butoxycarbonylpyrrolidine-2-carboxylic acidStructureSimilar pyrrolidine structure but different substituents affecting reactivity
(2S,5S)-1-[n-(methoxycarbonyl)-l-valyl]-5-methylpyrrolidin-2-carboxylic acidStructureValine moiety introduces different biological interactions
4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acidStructureLacks tert-butoxycarbonyl group; simpler structure with fewer protective groups

This comparative analysis highlights the distinctive features of this compound relative to structurally similar compounds.

Q & A

Q. How to analyze regioselectivity in multi-step functionalization?

  • Answer: Use 19^{19}F NMR or isotopic labeling (e.g., 13^{13}C at the methoxycarbonyl group) to track intermediate formation. For example, fluorinated analogs (e.g., 4-fluoro-pyrrolidine derivatives) showed distinct 19^{19}F shifts depending on substitution patterns . Pair this with kinetic studies to map reaction pathways .

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